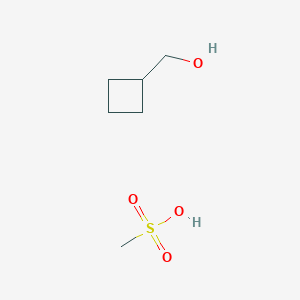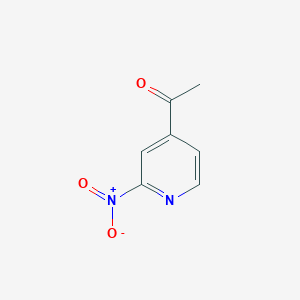![molecular formula C21H31Cl B12095878 1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)
1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3HHPC1, also known by its chemical identifier 82832-32-4, is a compound with the molecular formula C21H31Cl and a molecular weight of 318.92 g/mol . This compound is utilized in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3HHPC1 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, general methods involve the use of organic synthesis techniques under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3HHPC1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3HHPC1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development. Industrially, 3HHPC1 is used in the production of various performance materials, including catalysts and resins .
Mechanism of Action
The mechanism of action of 3HHPC1 involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to modulate certain biochemical pathways, leading to its observed effects. The compound’s interaction with cellular components and its influence on molecular signaling pathways are key areas of research .
Comparison with Similar Compounds
3HHPC1 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous molecular frameworks and functional groups. The uniqueness of 3HHPC1 lies in its specific chemical configuration, which imparts distinct reactivity and applications. Some similar compounds include those listed in chemical databases like PubChem, which provide detailed comparisons based on structural and functional similarities .
Properties
Molecular Formula |
C21H31Cl |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
1-chloro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H31Cl/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
InChI Key |
FQJHIVLPDQLNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)

![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)



![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)



